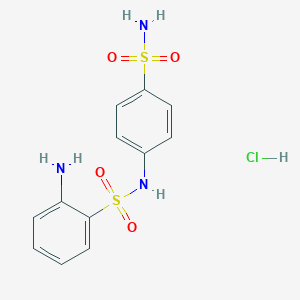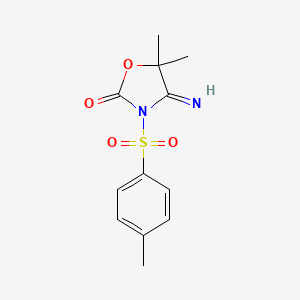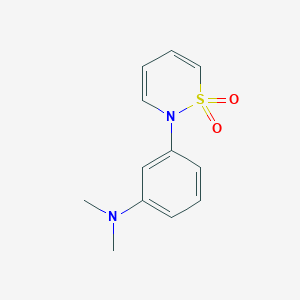
Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with an amino group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate typically involves the reaction of 2-aminophenylsulfonyl chloride with phenylsulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation
Major Products Formed:
Aplicaciones Científicas De Investigación
Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways and targets involved depend on the specific application and the biological system under study .
Comparación Con Compuestos Similares
Phenylsulfonic acid derivatives: Compounds with similar sulfonyl groups but different substituents on the phenyl ring.
Aminophenylsulfonyl derivatives: Compounds with variations in the position and nature of the amino group.
Uniqueness: Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to other sulfonyl and aminophenyl derivatives, this compound exhibits a unique combination of properties that make it valuable in both synthetic and biological research.
Propiedades
IUPAC Name |
phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c19-17-11-4-5-12-18(17)25(20,21)15-9-6-10-16(13-15)26(22,23)24-14-7-2-1-3-8-14/h1-13H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWSOQVLUUYDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-phenyl-7,8-dihydro-6H-pyrimido[2,1-b][1,3,5]thiadiazin-5-ium-2,4-dione;chloride](/img/structure/B8040040.png)


![Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride](/img/structure/B8040067.png)
![3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile](/img/structure/B8040073.png)
![4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline](/img/structure/B8040074.png)
![N-[3-(4-methylphenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8040083.png)



![[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate](/img/structure/B8040112.png)
